

Indalpine Profile and Quantitative Data

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Compound Focus: Indalpine

CAS No.: 63758-79-2

Cat. No.: S530596

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Indalpine was a selective serotonin reuptake inhibitor (SSRI) developed in the 1980s. The table below summarizes its core characteristics, with comparative data from the well-known SSRI fluoxetine for context [1].

Property	Indalpine (Profile)	Fluoxetine (Contextual Comparison [1])
Pharmacological Class	Selective Serotonin Reuptake Inhibitor (SSRI)	Selective Serotonin Reuptake Inhibitor (SSRI)
Primary Target	Serotonin Transporter (SERT)	Serotonin Transporter (SERT)
Approval Status	Previously approved (1980s); withdrawn	Approved, widely used
Key Mechanism	Inhibition of 5-HT reuptake	Inhibition of 5-HT reuptake; also inhibits CYP2D6
Protein Binding	Information not widely available	~94%
Half-Life	Information not widely available	1-3 days (acute); 4-6 days (chronic); active metabolite (norfluoxetine) 4-16 days

Property	Indalpine (Profile)	Fluoxetine (Contextual Comparison [1])
Metabolism	Information not widely available	Hepatic (CYP2D6, CYP2C9, CYP3A4)

Proposed Experimental Framework for SSRI Research

While specific protocols for **indalpine** are not available, the following framework outlines standard and modern methodologies used in SSRI research, inferred from recent studies on drugs like paroxetine and fluoxetine [2] [3].

In Vivo Pharmacological Studies

- **Purpose:** To assess the behavioral and neurochemical effects of drug administration and discontinuation.
- **Typical Model:** Adult male C57BL/6 J mice [2].
- **Dosing Regimen:** Once-daily subcutaneous injection (e.g., 10 mg/kg) for 12-28 days to establish chronic effect, followed by a discontinuation phase where treatment is swapped for saline [2].
- **Behavioral Tests:** Elevated Plus Maze (EPM) to measure anxiety-like behavior. Mice are typically tested 90 minutes before tissue collection [2].

Ex Vivo Neurochemical Analysis

- **Purpose:** To measure changes in neurotransmitter and metabolite levels in specific brain regions.
- **Methodology:**
 - **Tissue Preparation:** After euthanasia, brain regions (e.g., hippocampus, striatum, frontal cortex) are dissected on ice [2].
 - **Sample Processing:** Tissue is homogenized in perchloric acid and centrifuged [2].
 - **Analysis:** High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to quantify monoamines and metabolites (e.g., 5-HT, 5-HIAA, dopamine, DOPAC) [2].

In Vivo Microdialysis

- **Purpose:** To measure changes in extracellular neurotransmitter levels in real-time within a specific brain region of a live, anesthetized animal.
- **Procedure:**
 - A microdialysis probe is implanted into the target area (e.g., ventral hippocampus) [2].
 - The probe is perfused with artificial cerebrospinal fluid (aCSF), and samples are collected every 20 minutes [2].
 - To measure neurotransmitter release capacity, a high-potassium (e.g., 56 mM or 100 mM KCl) solution can be perfused to depolarize neurons [2].
 - Samples are analyzed using HPLC [2].

Immunohistochemistry (IHC)

- **Purpose:** To identify activated neurons and specific neuronal populations.
- **Example Protocol:**
 - **Perfusion & Fixation:** Mice are transcardially perfused with paraformaldehyde (PFA) 90 minutes after a behavioral test to capture c-Fos expression [2].
 - **Sectioning & Staining:** Brain sections are incubated with primary antibodies (e.g., for c-Fos, TPH2 for serotonin neurons, NeuN for general neurons), followed by fluorescently-labeled secondary antibodies [2].
 - **Imaging & Analysis:** Double-labelled cells (e.g., c-Fos/TPH2) are counted in specific regions like the dorsal raphe nucleus (DRN) using fluorescence microscopy [2].

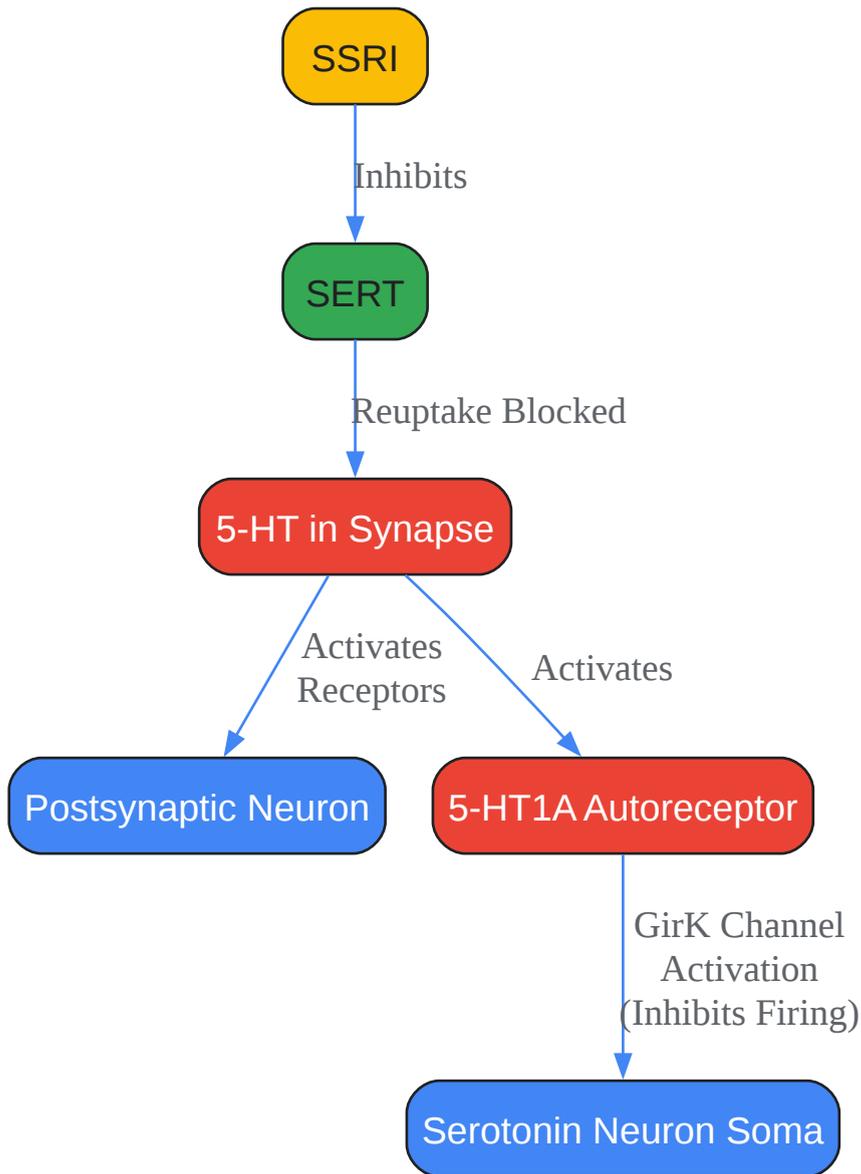
Electrophysiology

- **Purpose:** To study the functional adaptations of neurons after chronic drug treatment.
- **Typical Setup:** Whole-cell patch-clamp recording in brain slices containing the dorsal raphe nucleus [3].
- **Measurements:**
 - **GirK Channel Currents:** The effect of 5-HT on G-protein-activated inwardly rectifying K⁺ (GirK) currents in serotonin neurons is measured, often using a GirK channel inhibitor like tertiapin-Q [3].
 - **Synaptic Inputs:** Spontaneous inhibitory postsynaptic currents (sIPSCs) can be recorded to assess changes in GABAergic input [3].

SSRI Mechanism and Research Workflows

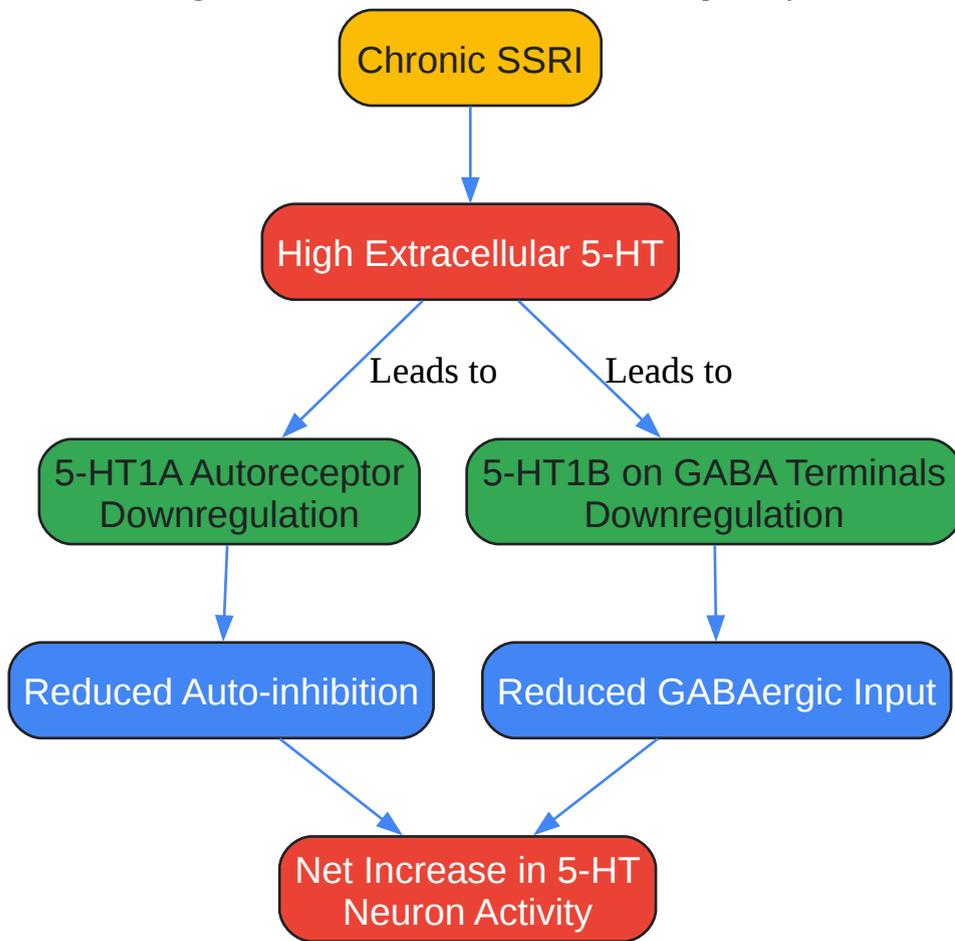
The following diagrams, created with Graphviz, illustrate key signaling pathways and experimental workflows relevant to **indalpine** and SSRI research.

Figure 1: Simplified SSRI Mechanism and Neural Feedback Loop



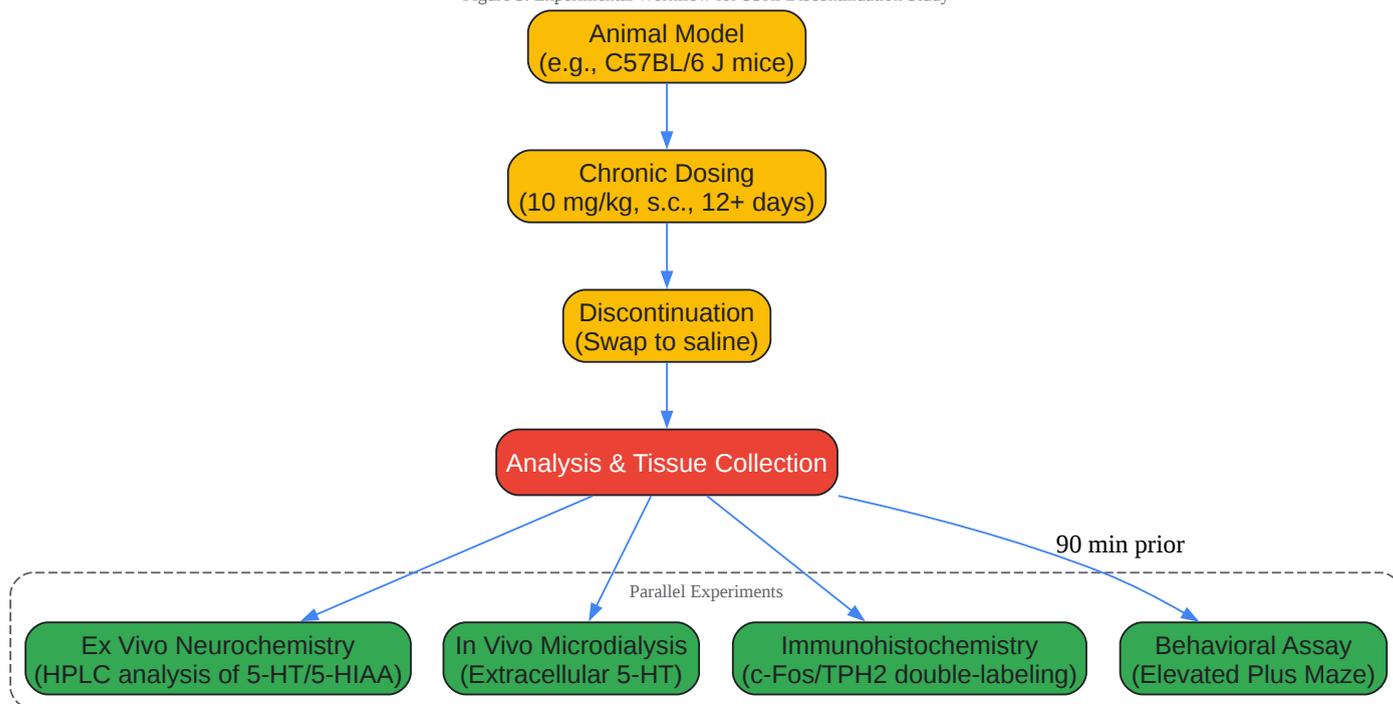
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Figure 2: Chronic SSRI Treatment Induces Neuroplasticity



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Figure 3: Experimental Workflow for SSRI Discontinuation Study



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Research Implications and Future Directions

Based on the established framework of SSRI research, several key areas are critical for understanding a drug like **indalpine**:

- **The Discontinuation Syndrome:** Abrupt cessation of SSRIs can lead to a discontinuation syndrome. Recent studies on paroxetine show this may be linked to a "rebound activation" of serotonin neurons. Following discontinuation, levels of 5-HT and its metabolite 5-HIAA, as well as potassium-evoked 5-HT release, can surge above control levels. This neurochemical rebound is associated with increased anxiety-like behavior in animal models [2].

- **Neuroplasticity from Chronic Treatment:** The therapeutic delay of SSRIs is linked to gradual neuroadaptations. Chronic fluoxetine treatment desensitizes 5-HT_{1A} autoreceptors on serotonin neuron somas and 5-HT_{1B} receptors on GABAergic nerve terminals. This dual desensitization reduces autoinhibition and disinhibits GABAergic control, leading to a net increase in serotonin neuron activity after 2+ weeks of treatment [3].

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References

1. Fluoxetine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Rebound activation of 5-HT neurons following SSRI ... [[nature.com](https://www.nature.com)]
3. Chronic Fluoxetine Treatment Desensitizes Serotonergic ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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